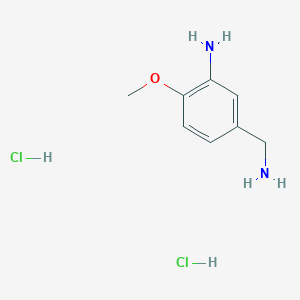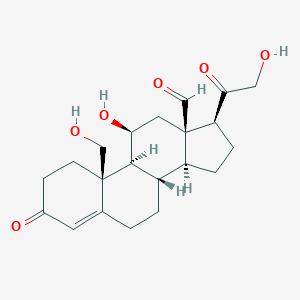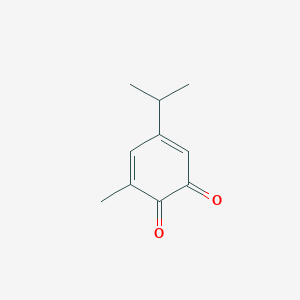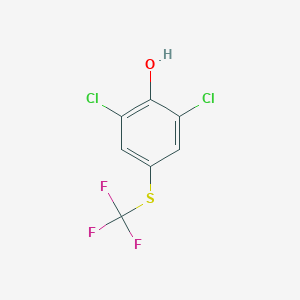
2,6-Dichloro-4-(trifluoromethylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethylthio)phenol is a chemical compound characterized by the presence of chloro, trifluoromethylthio groups attached to a phenol moiety. This structural configuration imparts distinctive chemical and physical properties, making it a compound of interest in various chemical synthesis and materials science applications.
Synthesis Analysis
The synthesis of compounds similar to 2,6-Dichloro-4-(trifluoromethylthio)phenol often involves multiple steps, including halogenation, sulfuration, and the introduction of trifluoromethyl groups. For instance, the preparation of trifluoromethylated phenols can be achieved through direct functionalization of phenols using trifluoromethylthiolation reagents under specific conditions to introduce the trifluoromethylthio group selectively (Jereb & Gosak, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category is critical for their reactivity and properties. X-ray diffraction (XRD) measurements and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the molecular geometry, confirm the presence of functional groups, and elucidate structural details (Hasan & Shalaby, 2016).
Chemical Reactions and Properties
Compounds like 2,6-Dichloro-4-(trifluoromethylthio)phenol undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions with nucleophiles leading to functional group transformations. The presence of the trifluoromethylthio group significantly influences the compound's reactivity, making it a valuable building block in organic synthesis (Jereb & Gosak, 2015).
Wissenschaftliche Forschungsanwendungen
Formation and Environmental Impact
- Formation of Chlorinated Organics: The study by Rule et al. (2005) discusses the reaction of triclosan (a compound structurally related to 2,6-Dichloro-4-(trifluoromethylthio)phenol) with free chlorine, leading to the formation of chlorinated organics. This research is significant in understanding the environmental impact and transformation of chlorinated phenolic compounds in water treatment processes Rule et al., 2005.
Chemical Synthesis
- Trifluoromethylthiolation of Phenols: Jereb and Gosak (2015) explored the direct electrophilic trifluoromethylthiolation of various substituted phenols, providing insights into synthetic pathways for modifying phenolic compounds, which could include derivatives of 2,6-Dichloro-4-(trifluoromethylthio)phenol. This work is crucial for synthesizing biologically relevant SCF3-analogues Jereb & Gosak, 2015.
Material Science
- Adsorption Studies: Liu et al. (2010) conducted adsorption isotherm, kinetic, and mechanism studies on substituted phenols, including dichlorophenols, using activated carbon fibers (ACFs). Their findings contribute to understanding the adsorption behavior of chlorinated phenolic compounds on carbonaceous materials, which is essential for environmental remediation applications Liu et al., 2010.
Environmental Chemistry
- Aquatic Photochemistry of Chlorinated Triclosan Derivatives: Research by Buth et al. (2009) on the photochemistry of chlorinated triclosan derivatives, including dichloro and trichloro derivatives of 2-(2,4-dichlorophenoxy)phenol, underscores the potential formation of polychlorodibenzo-p-dioxins upon exposure to sunlight. This study highlights the environmental fate and transformation pathways of chlorinated phenolic compounds Buth et al., 2009.
Safety and Hazards
The safety data sheet for a related compound, 2,6-dichloro-4-trifluoromethoxy-aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may be necessary for 2,6-Dichloro-4-(trifluoromethylthio)phenol, but specific information is not available in the search results.
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in organic synthesis , suggesting that they may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl (-cf3) group is known to be involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . This suggests that the compound may interact with its targets through similar mechanisms.
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSSTNZVQSKRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575398 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethylthio)phenol | |
CAS RN |
102794-04-7 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

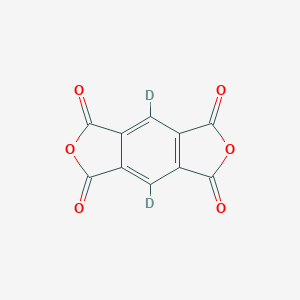



![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
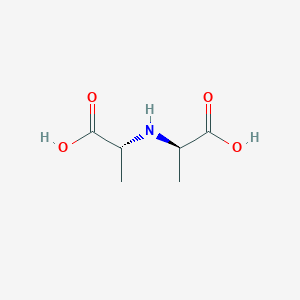
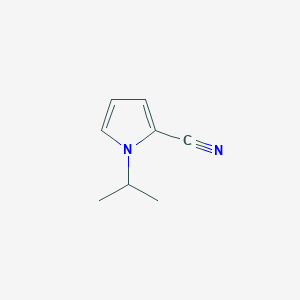
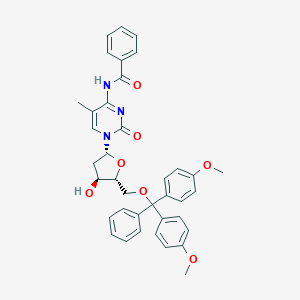
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
